molecular formula C20H18N2S B11565553 2-(4-Ethylbenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole

2-(4-Ethylbenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B11565553
M. Wt: 318.4 g/mol
InChI Key: UTRMWHJZHUTBFI-UHFFFAOYSA-N
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Description

2-[(4-ethylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-ethylbenzylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole or thiazole derivatives.

    Substitution: Formation of substituted imidazole or thiazole derivatives.

Scientific Research Applications

2-[(4-ethylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole has several scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its heterocyclic structure.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Use in the development of organic semiconductors or as a building block for more complex materials.

    Industry: Application in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity

Comparison with Similar Compounds

2-[(4-ethylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole can be compared with other similar compounds such as:

  • 2-[(4-methylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole
  • 2-[(4-ethylphenyl)methyl]-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole
  • 2-[(4-ethylphenyl)methyl]-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole

These compounds share similar structural features but differ in the substituents on the phenyl rings. The unique combination of substituents in 2-[(4-ethylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[(4-ethylphenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C20H18N2S/c1-2-15-8-10-16(11-9-15)12-18-13-22-14-19(21-20(22)23-18)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3

InChI Key

UTRMWHJZHUTBFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=CC=C4

Origin of Product

United States

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